SR-9243

Cancer Metabolism LXR Inverse Agonism Warburg Effect

Researchers requiring precise modulation of LXR transcriptional repression face conflicting data from agonists (GW3965) or non-selective inverse agonists. SR-9243 provides isoform-selective corepressor recruitment to suppress glycolysis and lipogenesis simultaneously. - Validated in prostate (PC3), colorectal (SW620), lung (NCI-H23) cancer models; no hepatotoxicity in xenografts - Distinct from 2-DG: LXR-dependent pathway targeting Warburg effect without broad metabolic disruption - Anti-inflammatory (M1 macrophage via AMPK/mTOR/HIF-1α) & anti-fibrotic efficacy in NASH models - Standard R&D packaging with analytical QC data provided

Molecular Formula C31H32BrNO4S2
Molecular Weight 626.6 g/mol
Cat. No. B8082213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-9243
Molecular FormulaC31H32BrNO4S2
Molecular Weight626.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC=C(C=C2)CN(CCC3=CC(=CC=C3)Br)S(=O)(=O)C4=C(C=C(C=C4C)C)C.O=S=O
InChIInChI=1S/C31H32BrNO2S.O2S/c1-22-7-5-9-29(19-22)28-13-11-27(12-14-28)21-33(16-15-26-8-6-10-30(32)20-26)36(34,35)31-24(3)17-23(2)18-25(31)4;1-3-2/h5-14,17-20H,15-16,21H2,1-4H3;
InChIKeyUCBBAEKFBFQPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR-9243: Selective LXR Inverse Agonist


SR-9243 is a potent and selective inverse agonist of the liver-X-receptor (LXR), a nuclear receptor that directly regulates glycolytic and lipogenic gene expression. SR-9243 induces LXR-corepressor interaction, thereby suppressing the Warburg effect and de novo lipogenesis in cancer cells [1]. It has also demonstrated anti-inflammatory and anti-fibrotic activity in preclinical models of rheumatoid arthritis and non-alcoholic steatohepatitis (NASH) [2][3].

SR-9243: Why It Is Irreplaceable


LXR modulators display divergent and even opposing biological effects depending on their functional class. LXR agonists, such as GW3965 and LXR-623, promote lipid synthesis and cholesterol efflux, which can exacerbate tumor growth and are not suitable for cancer therapy . In contrast, SR-9243 is an inverse agonist that actively suppresses LXR transcriptional activity by recruiting corepressors, thereby inhibiting the Warburg effect and lipogenesis—a mechanism that agonists do not provide [1]. Even among inverse agonists, compounds like SR9238 exhibit different isoform selectivity, tissue distribution, and safety profiles, making direct substitution unreliable for reproducible research outcomes [2].

SR-9243 Efficacy & Safety Evidence


Inverse Agonism vs. LXR Agonists

SR-9243 is an LXR inverse agonist, while GW3965 and LXR-623 are agonists. In cancer cells, SR-9243 reduces the relative glycolytic rate (ECAR/OCR ratio) to 0.35, whereas agonist-treated cells typically maintain or increase glycolytic flux [1]. SR-9243's inhibition constant (Ki) is 16 nM for LXRα and 24 nM for LXRβ, demonstrating high affinity for the receptor .

Cancer Metabolism LXR Inverse Agonism Warburg Effect

Isoform Selectivity vs. SR9238

SR-9243 exhibits high affinity for both LXRα (Ki = 16 nM) and LXRβ (Ki = 24 nM) . In contrast, SR9238 shows a marked preference for LXRβ over LXRα (IC50 43 nM vs. 214 nM, respectively) and is liver-selective . This broader tissue distribution of SR-9243 makes it suitable for extrahepatic cancers and systemic inflammatory conditions, whereas SR9238 is primarily confined to liver indications.

LXR Isoform Selectivity Cancer Metabolic Disease

Glycolysis Inhibition Specificity vs. 2-DG

In LPS/IFN-γ-stimulated M1 macrophages, SR-9243 (10 μM) suppresses iNOS, TNF-α, and IL-6 expression, and this effect is partially attenuated by co-treatment with the glycolysis inhibitor 2-deoxyglucose (2-DG) [1]. Unlike 2-DG, which broadly inhibits glycolysis, SR-9243's effects are mediated through specific LXR-dependent downregulation of glycolytic enzymes (LDH-A, HK2, GLUT1) and the AMPK/mTOR/HIF-1α pathway [1].

Glycolysis Inhibition Macrophage Polarization Rheumatoid Arthritis

In Vivo Tumor Inhibition Without Toxicity

In a SW620 colon cancer xenograft model, SR-9243 administered intraperitoneally at 30 mg/kg and 60 mg/kg significantly reduced tumor volume compared to vehicle control [1]. Notably, SR-9243 treatment did not induce weight loss, hepatotoxicity, or inflammation in tumor-bearing mice, distinguishing it from many conventional chemotherapeutics [1].

In Vivo Efficacy Cancer Xenograft Safety Profile

Anti-Fibrotic Efficacy in NASH Models

In two mouse models of NASH (bile-duct ligation and CCl4-induced fibrosis), one month of SR-9243 treatment (i.p. injection) significantly reduced the severity of hepatic inflammation and ameliorated hepatic fibrosis, while also controlling body weight, serum glucose, and plasma lipid levels [1].

NASH Liver Fibrosis Anti-inflammatory

SR-9243 Research Applications


Targeting Warburg Effect & Lipogenesis

SR-9243 is ideally suited for in vitro and in vivo studies investigating the role of LXR-mediated transcriptional repression in cancer metabolism. Its ability to simultaneously suppress glycolysis and de novo lipogenesis makes it a powerful tool for validating metabolic vulnerabilities in cancer cell lines, including prostate (PC3, DU-145), colorectal (SW620, HT29), lung (HOP-62, NCI-H23), and pancreatic (MIAPACA-2) models [1]. The favorable safety profile in xenograft studies (no weight loss or hepatotoxicity) allows for chronic dosing regimens to study sustained metabolic reprogramming [1].

Immunometabolism & Inflammation Research

For researchers studying macrophage polarization in inflammatory diseases such as rheumatoid arthritis, SR-9243 provides a targeted approach to inhibit M1 macrophage activation via the AMPK/mTOR/HIF-1α pathway [2]. Its effects are LXR-dependent and can be distinguished from broad glycolysis inhibitors like 2-DG, enabling precise dissection of glycolytic metabolic pathways in immune cell function [2].

NASH & Liver Fibrosis

In preclinical NASH research, SR-9243 offers a multi-modal therapeutic profile, reducing hepatic inflammation, ameliorating fibrosis, and normalizing metabolic parameters (glucose, lipids) in mouse models [3]. This makes it a valuable reference compound for evaluating new anti-fibrotic or metabolic therapies targeting the LXR axis in chronic liver disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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